(9H-fluoren-9-yl)methylN-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate,trifluoroaceticacid
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Overview
Description
(9H-fluoren-9-yl)methylN-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate, trifluoroacetic acid is a complex organic compound with a molecular weight of 480.44. It is characterized by its unique structure, which includes a fluorenylmethyl group and a hexahydrofurofuran moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of (9H-fluoren-9-yl)methylN-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate, trifluoroacetic acid typically involves multiple steps. One common method starts with the preparation of the hexahydrofurofuran intermediate, which is then reacted with fluorenylmethyl chloroformate under specific conditions to form the desired product. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include organic solvents, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(9H-fluoren-9-yl)methylN-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate, trifluoroacetic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethyl group and the hexahydrofurofuran moiety play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Compared to other similar compounds, (9H-fluoren-9-yl)methylN-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate, trifluoroacetic acid stands out due to its unique structure and chemical properties. Similar compounds include:
- (9H-fluoren-9-yl)methyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate
- 9H-Fluoren-9-ylmethyl [(2R,3R)-3-tert-butoxy-1-hydroxybutan-2-yl]carbamate
These compounds share some structural similarities but differ in their functional groups and specific applications .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(3S,3aR,6S,6aR)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]carbamate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4.C2HF3O2/c22-17-10-25-20-18(11-26-19(17)20)23-21(24)27-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;3-2(4,5)1(6)7/h1-8,16-20H,9-11,22H2,(H,23,24);(H,6,7)/t17-,18-,19+,20+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAIZRYWMUFXQY-GSWLFNFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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